
3-Hydroxypregnane-21-nitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxypregnane-21-nitrile: is a synthetic organic compound belonging to the class of nitriles It is structurally characterized by the presence of a hydroxyl group at the third carbon and a nitrile group at the twenty-first carbon of the pregnane skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxypregnane-21-nitrile can be achieved through several methods. One common approach involves the dehydration of 3-hydroxypregnane-21-carboxamide using phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2) as dehydrating agents . Another method includes the oxidation of 3-hydroxypregnane-21-aldehyde followed by the Schmidt reaction with hydrazoic acid (HN3) in the presence of sulfuric acid (H2SO4) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxypregnane-21-nitrile undergoes various chemical reactions, including:
Oxidation: Conversion to 3-oxo-pregnane-21-nitrile using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction to 3-hydroxypregnane-21-amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where the nitrile group can be converted to other functional groups like amides or carboxylic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrolysis using aqueous acid or base.
Major Products:
Oxidation: 3-oxo-pregnane-21-nitrile.
Reduction: 3-hydroxypregnane-21-amine.
Substitution: 3-hydroxypregnane-21-carboxamide or 3-hydroxypregnane-21-carboxylic acid.
Scientific Research Applications
Chemistry: 3-Hydroxypregnane-21-nitrile is used as an intermediate in the synthesis of various steroids and other bioactive molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules. It serves as a model compound for understanding the behavior of nitrile-containing steroids in biological systems .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of steroidal drugs. Its ability to interact with specific receptors and enzymes makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its stability and reactivity make it a valuable component in various chemical processes .
Mechanism of Action
3-Hydroxypregnane-21-nitrile exerts its effects through interactions with specific molecular targets, such as GABA_A receptors. It acts as a noncompetitive antagonist, inhibiting the potentiation induced by other steroids . The compound’s mechanism involves binding to the receptor and altering its conformation, thereby modulating the receptor’s activity and influencing neurotransmission .
Comparison with Similar Compounds
- 3-Hydroxypregnane-21-carboxamide
- 3-Hydroxypregnane-21-aldehyde
- 3-Oxo-pregnane-21-nitrile
Comparison: 3-Hydroxypregnane-21-nitrile is unique due to the presence of both a hydroxyl group and a nitrile group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits different pharmacokinetic properties and receptor interactions, making it a valuable compound for specific applications .
Properties
CAS No. |
31020-69-6 |
|---|---|
Molecular Formula |
C21H33NO |
Molecular Weight |
315.5 g/mol |
IUPAC Name |
2-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)acetonitrile |
InChI |
InChI=1S/C21H33NO/c1-20-11-8-19-17(18(20)6-4-14(20)9-12-22)5-3-15-13-16(23)7-10-21(15,19)2/h14-19,23H,3-11,13H2,1-2H3 |
InChI Key |
OPCMXKMPHKWUSD-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4CC#N)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


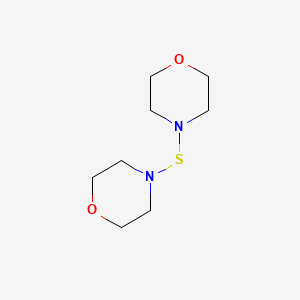
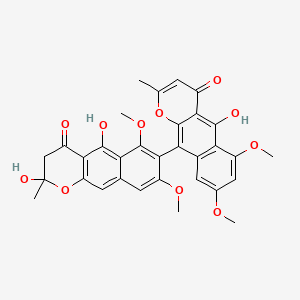
![3-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B14167987.png)
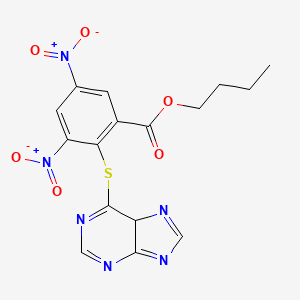
![2-[(1-Hydroxy-2-methylpropan-2-yl)iminomethyl]phenol](/img/structure/B14167996.png)
![3-(Carboxymethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B14167997.png)
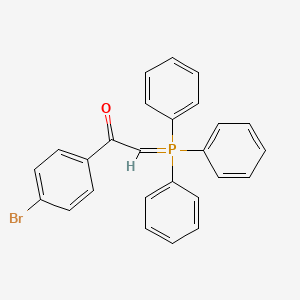
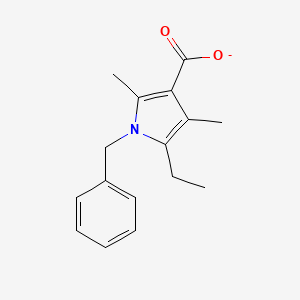
![N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide](/img/structure/B14168018.png)
![3-Methyl-10-(4-methylphenyl)pyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B14168019.png)
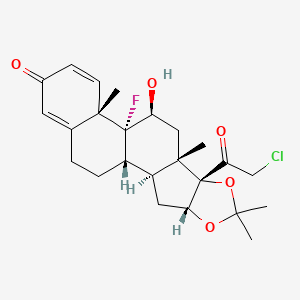
![N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B14168028.png)
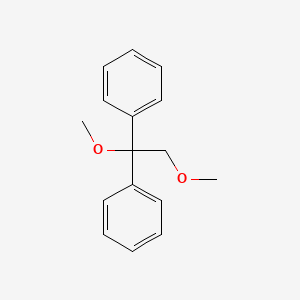
![2-[4-(Azepan-1-yl)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B14168039.png)
